molecular formula C30H30N2O5 B14101479 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101479
M. Wt: 498.6 g/mol
InChI Key: SGWVIFJOKJAWDR-UHFFFAOYSA-N
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Description

1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-ethoxy-4-(isopentyloxy)phenyl]-2-(6-methyl-2-pyridyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O5/c1-5-35-24-17-20(13-14-23(24)36-16-15-18(2)3)27-26-28(33)21-10-6-7-11-22(21)37-29(26)30(34)32(27)25-12-8-9-19(4)31-25/h6-14,17-18,27H,5,15-16H2,1-4H3

InChI Key

SGWVIFJOKJAWDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O)OCCC(C)C

Origin of Product

United States

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